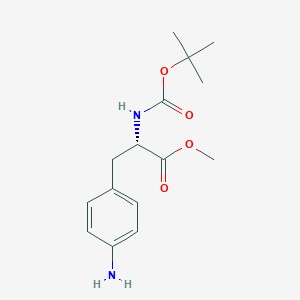

4-アミノ-N-(tert-ブトキシカルボニル)-L-フェニルアラニンメチルエステル

概要

説明

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

科学的研究の応用

Peptide Synthesis

One of the primary applications of Boc-L-Phe-OMe is in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-L-Phe-OMe in synthesizing bioactive peptides that exhibit antimicrobial properties. The incorporation of this amino acid into peptide sequences significantly enhanced their activity against various bacterial strains, showcasing its potential in developing new antibiotics.

Medicinal Chemistry

Boc-L-Phe-OMe serves as a precursor in the design of pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their ability to inhibit specific enzymes or receptors involved in diseases.

Case Study: Inhibition of α4β1-Mediated Cell Adhesion

Research has indicated that compounds derived from Boc-L-Phe-OMe can act as potent inhibitors of α4β1-mediated cell adhesion, which is crucial in inflammatory responses and cancer metastasis. This inhibition could pave the way for developing therapeutic agents for autoimmune diseases and cancer treatments .

Drug Delivery Systems

The compound has also been investigated for its role in drug delivery systems, particularly in creating prodrugs that enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Prodrug Development

In a recent study, Boc-L-Phe-OMe was utilized to formulate a prodrug that improved the pharmacokinetic profile of a poorly soluble anticancer agent. The prodrug exhibited enhanced absorption and sustained release characteristics, demonstrating the versatility of Boc-L-Phe-OMe in drug formulation strategies.

Research Reagents

As a reagent, Boc-L-Phe-OMe is widely used in laboratories for various synthetic applications, including:

- Synthesis of Peptide Libraries : For high-throughput screening in drug discovery.

- Modification of Existing Peptides : To enhance stability and activity.

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Bioactive peptide synthesis with antimicrobial properties |

| Medicinal Chemistry | Precursor for enzyme inhibitors | Inhibition of α4β1-mediated cell adhesion |

| Drug Delivery Systems | Formulation of prodrugs for improved bioavailability | Prodrug development enhancing anticancer agent absorption |

| Research Reagents | Used in various synthetic applications | Synthesis of peptide libraries for drug discovery |

作用機序

Target of Action

It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.

Mode of Action

The compound, also known as Boc-Phe(4-NH2)-OMe, features a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly in peptide synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the synthesis process and can be removed later with strong acids such as trifluoroacetic acid .

Biochemical Pathways

Phenylalanine is a precursor to tyrosine, and both of these amino acids are involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

The boc group’s presence may influence these properties, as it can increase the compound’s hydrophobicity, potentially affecting its absorption and distribution .

Result of Action

As a derivative of phenylalanine, it may contribute to protein synthesis and neurotransmitter production, impacting cellular function and communication .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amine group . Additionally, the presence of strong acids can lead to the removal of the Boc group .

生化学分析

Biochemical Properties

The tert-butyloxycarbonyl (Boc) group in 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is an acid-labile protecting group . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This property allows it to play a crucial role in biochemical reactions, particularly in the synthesis of peptides .

Cellular Effects

It is known that the Boc group can be removed under acidic conditions , which could potentially influence cellular processes such as protein synthesis and enzymatic reactions.

Molecular Mechanism

The molecular mechanism of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester involves the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group can be accomplished with strong acids .

Temporal Effects in Laboratory Settings

It is known that the Boc group can be removed under acidic conditions , which could potentially influence the stability of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of 4-aminophenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate.

Esterification: The carboxylic acid group of the Boc-protected intermediate is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Chiral Resolution: The racemic mixture of the methyl ester is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Alcohol derivatives

Substitution: Free amine

類似化合物との比較

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of an amino group.

4-Methoxyphenethylamine: Contains a methoxy group instead of a Boc-protected amino group.

4,4’-Difluorobenzophenone: Contains a difluorobenzophenone moiety instead of the Boc-protected amino group.

Uniqueness

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is unique due to its combination of functional groups, which provide versatility in synthetic applications and biological interactions. The presence of the chiral center adds to its significance in enantioselective synthesis and pharmaceutical research.

生物活性

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester, commonly referred to as Boc-Phe-OMe, is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the context of drug development and amino acid transport mechanisms. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester at the carboxylic acid site, influencing its solubility and reactivity in biological systems.

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- CAS Number : 65615-90-9

- Melting Point : 39 °C

- Flash Point : 113 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Molecular Weight | 294.35 g/mol |

| Melting Point | 39 °C |

| Flash Point | 113 °C |

Biological Activity Overview

The biological activity of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester is primarily associated with its interactions with various biological systems, particularly its role as a substrate for amino acid transporters and its potential implications in therapeutic applications.

1. Amino Acid Transport

Research indicates that compounds like Boc-Phe-OMe can interact with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which is known to facilitate the transport of essential amino acids across cellular membranes. LAT1 has been implicated in cancer cell metabolism, where it supports the increased nutritional demands of proliferating tumor cells .

In studies assessing the substrate specificity of LAT1, Boc-Phe-OMe demonstrated varying degrees of uptake inhibition and efflux activity compared to L-phenylalanine, suggesting that structural modifications can influence its transport efficiency and interaction with LAT1 .

2. Potential Therapeutic Applications

The compound's structural features make it a candidate for developing prodrugs aimed at enhancing drug delivery across the blood-brain barrier (BBB). By linking therapeutic agents to amino acids like Boc-Phe-OMe, researchers aim to exploit LAT1-mediated transport mechanisms to improve the bioavailability of drugs intended for central nervous system disorders .

Study on LAT1 Transport Mechanism

A study evaluated various phenylalanine derivatives, including Boc-Phe-OMe, for their ability to inhibit the uptake of radiolabeled gabapentin in HEK-hLAT1 cells. The results indicated that while Boc-Phe-OMe exhibited some inhibitory effects, it was less effective than L-phenylalanine itself. The study provided insights into how modifications at specific positions on the phenyl ring could enhance or diminish LAT1 affinity .

Inhibitory Effects on Cancer Cell Growth

Another investigation focused on the role of LAT1 inhibitors in cancer therapy. The study highlighted that amino acid derivatives could be designed to selectively inhibit LAT1, thereby restricting nutrient uptake in tumor cells. This approach could potentially slow down tumor growth and improve patient outcomes when combined with conventional therapies .

特性

IUPAC Name |

methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXEIQYCSXKPN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157152 | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65615-90-9 | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。